5-bromo-4-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole nucleus is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry
Mechanism of Action
Target of Action
5-Bromo-4-methyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Indole derivatives have been found to affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound would depend on its specific targets and their roles in cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the changes induced by its interaction with these targets. Given the diverse biological activities associated with indole derivatives, the effects could potentially be wide-ranging .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . It is also important to ensure adequate ventilation when handling this compound to avoid ingestion and inhalation .
Biochemical Analysis
Cellular Effects
Indole derivatives, including 5-Bromo-4-methyl-1H-indole, have been shown to have various effects on cells. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it likely exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-methyl-1H-indole typically involves the bromination of 4-methylindole. One common method includes the use of bromine in acetic acid at low temperatures to achieve selective bromination at the 5-position . Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-methyl-1H-indole undergoes several types of chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the formation of various substituted indoles.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, sulfonyl chlorides, and acyl chlorides in the presence of Lewis acids.
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate and chromium trioxide.
Reduction: Reagents like lithium aluminum hydride and sodium borohydride.
Major Products: The reactions of this compound can yield a variety of products, including halogenated indoles, sulfonylated indoles, and alkylated indoles, depending on the reagents and conditions used .
Scientific Research Applications
5-Bromo-4-methyl-1H-indole has numerous applications in scientific research:
Comparison with Similar Compounds
5-Bromoindole: Similar structure but lacks the methyl group, leading to different reactivity and applications.
4-Methylindole: Lacks the bromine atom, resulting in different chemical properties and biological activity.
5-Fluoro-4-methyl-1H-indole: Fluorine substitution instead of bromine, leading to different electronic effects and reactivity.
Uniqueness: 5-Bromo-4-methyl-1H-indole is unique due to the combined presence of both bromine and a methyl group on the indole ring.
Properties
IUPAC Name |
5-bromo-4-methyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-7-4-5-11-9(7)3-2-8(6)10/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJDMMBUVBNTEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CN2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.